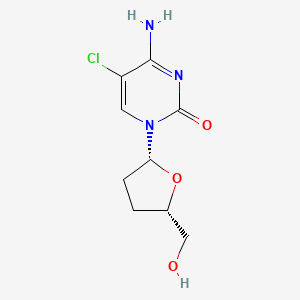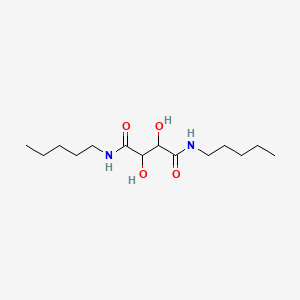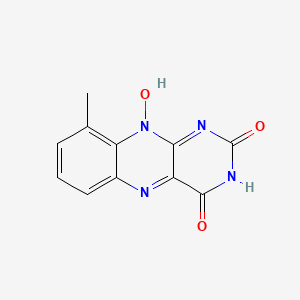
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is a siloxane compound characterized by its unique structure, which includes glycidyloxypropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes, due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize throughput. The process involves precise control of reactant feed rates, catalyst concentration, and reaction temperature to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The glycidyloxypropyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can target the epoxy groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups react with nucleophiles to form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products:
Oxidation: Diols and polyols.
Reduction: Alcohols.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学研究应用
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the modification of surfaces for bio-compatibility and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
作用机制
The compound exerts its effects primarily through the reactivity of its glycidyloxypropyl groups. These groups can undergo ring-opening reactions, forming covalent bonds with various substrates. This reactivity is harnessed in cross-linking processes, surface modifications, and the formation of polymer networks. The tetrasiloxane backbone provides structural stability and flexibility, enhancing the compound’s utility in diverse applications.
相似化合物的比较
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-aminopropyl)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-methacryloxypropyl)tetrasiloxane
Uniqueness: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is unique due to its glycidyloxypropyl groups, which provide high reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may have different functional groups, leading to varied reactivity and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
属性
CAS 编号 |
69155-42-6 |
|---|---|
分子式 |
C20H46O7Si4 |
分子量 |
510.9 g/mol |
IUPAC 名称 |
trimethyl-[methyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxysilane |
InChI |
InChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3 |
InChI 键 |
JUWDVKFMBOWEOL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


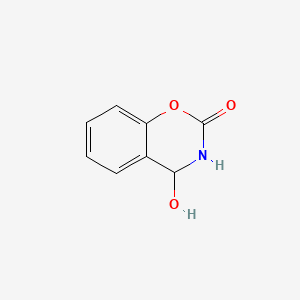
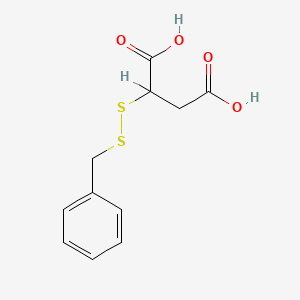


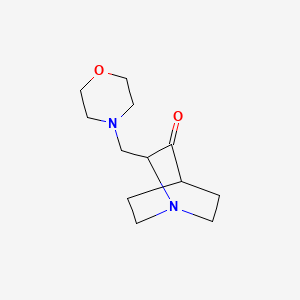
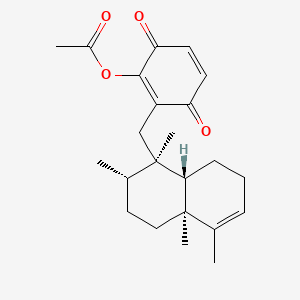
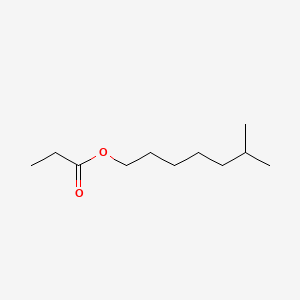
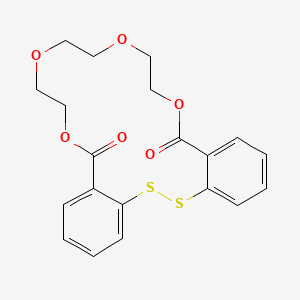
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
